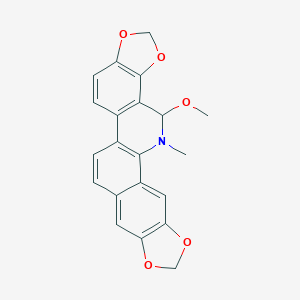
6-Methoxydihydrosanguinarine
准备方法
合成路线及反应条件
6-甲氧基二氢血根碱的合成通常涉及从天然来源(如大叶金丝草)中提取。 提取过程包括使用甲醇和二甲基亚砜等溶剂 . 该化合物也可以通过化学反应合成,该反应涉及在受控条件下对二氢血根碱进行甲氧基化 .
工业生产方法
6-甲氧基二氢血根碱的工业生产涉及从植物来源中大规模提取。 该过程包括种植大叶金丝草,然后使用有机溶剂提取,并通过色谱技术进行纯化 .
化学反应分析
反应类型
6-甲氧基二氢血根碱经历各种化学反应,包括:
氧化: 该化合物可以被氧化形成不同的衍生物。
还原: 还原反应可以将其转化为其他生物碱形式。
取代: 甲氧基化和其他取代反应很常见
常见试剂和条件
这些反应中使用的常见试剂包括甲醇、二甲基亚砜以及各种氧化剂和还原剂。 反应通常在受控温度和pH条件下进行,以确保所需的产物形成 .
形成的主要产物
科学研究应用
Case Studies
- A study conducted on MCF-7 cells revealed that 6-MDS not only induced apoptosis but also enhanced autophagy, suggesting its potential as a dual-action therapeutic agent .
- In HepG2 cells, 6-MDS was effective in inducing apoptosis via mitochondrial pathways, evidenced by cytochrome c release and caspase activation .
Effectiveness Against Resistant Strains
6-MDS has demonstrated significant antimicrobial activity against methicillin-resistant Staphylococcus aureus (MRSA). Its minimum inhibitory concentrations (MICs) range from 1.9 to 3.9 µg/mL, indicating its potential as an alternative treatment for antibiotic-resistant infections .
Anti-inflammatory Effects
6-MDS exhibits anti-inflammatory properties by inhibiting the expression of pro-inflammatory cytokines such as NO and IL-6 through down-regulation of MAP kinase pathways in immune cells . This suggests potential applications in treating inflammatory diseases.
Summary of Findings
The following table summarizes key findings regarding the applications of this compound:
| Application | Mechanism | Key Findings |
|---|---|---|
| Anticancer | Induces apoptosis and autophagy | IC50 values: MCF-7 (0.61 μM), HepG2 (5.0 μM) |
| Antimicrobial | Inhibits MRSA growth | MIC: 1.9 - 3.9 µg/mL |
| Anti-inflammatory | Inhibits NO and IL-6 expression | Reduces inflammation markers |
相似化合物的比较
类似化合物
血根碱: 另一种具有类似细胞毒性的苯并菲啶生物碱。
白屈菜碱: 以其抗癌特性和类似的分子结构而闻名.
独特性
6-甲氧基二氢血根碱因其特定的甲氧基化而独一无二,这增强了其细胞毒性和诱导癌细胞凋亡的能力 . 其独特的分子结构使其能够与其他类似化合物相比,与不同的分子靶标相互作用 .
生物活性
6-Methoxydihydrosanguinarine (6-MDS) is a natural alkaloid derived from various plant sources, including Macleaya cordata and Hylomecon japonica. This compound has garnered attention for its diverse biological activities, particularly in cancer research and antimicrobial applications. This article presents a detailed overview of the biological activities of 6-MDS, supported by data tables and recent research findings.
Overview of Biological Activities
6-MDS exhibits a range of biological activities, including:
- Anticancer Activity : Demonstrated potent cytotoxic effects against various cancer cell lines.
- Antimicrobial Properties : Exhibits significant antibacterial and antimalarial activities.
- Modulation of Apoptosis and Autophagy : Induces programmed cell death and influences cellular self-digestion processes.
Cytotoxic Effects
6-MDS has shown strong cytotoxicity against several cancer cell lines, including MCF-7 (breast cancer) and SF-268 (glioblastoma). The half-maximal inhibitory concentration (IC50) values for these cell lines are as follows:
| Cell Line | IC50 (μM) |
|---|---|
| MCF-7 | 0.61 |
| SF-268 | 0.54 |
| HT29 (colon carcinoma) | 3.8 ± 0.2 |
| Hep G2 (liver cancer) | 5.0 ± 0.2 |
The mechanism of action involves the induction of apoptosis through the accumulation of reactive oxygen species (ROS), leading to the suppression of the PI3K/AKT/mTOR signaling pathway, which is crucial for cell survival and proliferation .
Case Studies
- Breast Cancer Research : A study conducted by Zhang et al. explored the effects of 6-MDS on MCF-7 cells, revealing that it induces apoptosis by increasing ROS levels and inhibiting the PI3K/AKT/mTOR pathway. The use of autophagy inhibitors enhanced its pro-apoptotic effects, indicating a complex interaction between apoptosis and autophagy in cancer treatment .
- Liver Cancer : In hepatocellular carcinoma cells, 6-MDS was found to sensitize cells to TRAIL-induced apoptosis through ROS-mediated upregulation of death receptor 5 (DR5) .
Antimicrobial Properties
6-MDS also exhibits significant antimicrobial activity, particularly against Staphylococcus aureus and Plasmodium species. In vitro studies have shown that it possesses antiplasmodial activity, making it a candidate for further exploration in malaria treatment .
The biological activity of 6-MDS is mediated through several biochemical pathways:
- Inhibition of Platelet Aggregation : It acts on the platelet-activating factor receptor (PAFR), disrupting normal clotting processes.
- Induction of Apoptosis : By increasing ROS levels, it triggers apoptotic pathways in cancer cells .
- Modulation of Autophagy : The compound promotes autophagy while enhancing apoptosis under certain conditions, suggesting a dual role in cellular regulation .
属性
IUPAC Name |
23-methoxy-24-methyl-5,7,18,20-tetraoxa-24-azahexacyclo[11.11.0.02,10.04,8.014,22.017,21]tetracosa-1(13),2,4(8),9,11,14(22),15,17(21)-octaene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17NO5/c1-22-19-13(4-3-11-7-16-17(8-14(11)19)26-9-25-16)12-5-6-15-20(27-10-24-15)18(12)21(22)23-2/h3-8,21H,9-10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHPDDMNAUJQRSW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C(C2=C(C=CC3=C2OCO3)C4=C1C5=CC6=C(C=C5C=C4)OCO6)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。















